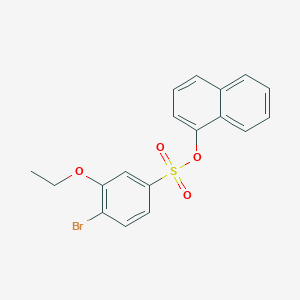![molecular formula C14H15ClF3N3 B12267826 5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12267826.png)
5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, dimethyl, and trifluoromethyl piperidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.
Introduction of Substituents: The chloro, dimethyl, and trifluoromethyl piperidinyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure selectivity and yield.
Final Cyclization: The final step involves cyclization to form the complete structure of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar in structure but with a bromine atom instead of chlorine.
1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol: Contains a piperidinyl group attached to a pyrimidine ring.
N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Features a complex structure with multiple rings and functional groups.
Uniqueness
The uniqueness of 5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile lies in its specific combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C14H15ClF3N3 |
|---|---|
Peso molecular |
317.74 g/mol |
Nombre IUPAC |
5-chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H15ClF3N3/c1-8-11(7-19)13(20-9(2)12(8)15)21-5-3-10(4-6-21)14(16,17)18/h10H,3-6H2,1-2H3 |
Clave InChI |
SVGPJIHTSCXODY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1Cl)C)N2CCC(CC2)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12267751.png)
![N-[1-(1-cyclopropyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12267759.png)
![4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267760.png)
![N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267762.png)
![4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12267767.png)
![N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12267769.png)
![4-[6-methyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267772.png)
![4-bromo-1-({1-[(oxan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267785.png)

![4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12267797.png)
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B12267801.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B12267802.png)
![4-(2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12267809.png)
![N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12267834.png)
